N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Delivery Systems
Aminoalcohol-based bis-(aminoalcohol)oxalamides have been explored to develop drug depot systems, illustrating their potential as novel dermal and topical drug delivery vehicles for non-steroidal anti-inflammatory drug molecules. These organogels, acting as supramolecular delivery vehicles, can effectively control the release rate of drug molecules, such as Ibuprofen, by varying the organogelator concentration and the pH values of the accepting media. The study demonstrates the potential of these compounds in fine-tuning drug release profiles through the correct choice of gelator and fatty acid ester combinations (Uzan et al., 2016).
Organic Synthesis and Structural Subunits
The structural framework of "N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide" has been utilized in the synthesis of functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening. These derivatives are crucial as they are present in several classes of bioactive compounds, indicating the importance of such structures in the synthesis of complex molecules with potential biological activities (Santos et al., 2000).
Novel Synthetic Approaches and Chemical Reactions
A novel one-pot synthetic approach has been developed for the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement. This methodology facilitates the synthesis of both anthranilic acid derivatives and oxalamides, showcasing a new formula for these compounds. The process highlights the versatility and efficiency of incorporating the dioxaspiro nonan-2-ylmethyl structure into complex organic synthesis pathways (Mamedov et al., 2016).
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-17(20-12-6-9-15-7-2-1-3-8-15)18(23)21-13-16-14-24-19(25-16)10-4-5-11-19/h1-3,7-8,16H,4-6,9-14H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUERHSGZNHMZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.